molecular formula C9H6BrCl2N3 B1467205 1-(4-bromo-2-chlorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole CAS No. 1251373-65-5

1-(4-bromo-2-chlorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole

Cat. No.: B1467205
CAS No.: 1251373-65-5
M. Wt: 306.97 g/mol
InChI Key: MKDNNBKABMQIKV-UHFFFAOYSA-N
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Description

1-(4-bromo-2-chlorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring and a chloromethyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-2-chlorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole typically involves the following steps:

    Formation of the Phenyl Ring Substituents: The starting material, 4-bromo-2-chloroaniline, undergoes diazotization followed by Sandmeyer reaction to introduce the chloro substituent.

    Formation of the Triazole Ring: The substituted phenyl ring is then subjected to a cycloaddition reaction with sodium azide and an appropriate alkyne to form the triazole ring.

    Introduction of the Chloromethyl Group: The final step involves the chloromethylation of the triazole ring using formaldehyde and hydrochloric acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-2-chlorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The bromo and chloro substituents on the phenyl ring can participate in coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced derivatives with fewer halogen substituents.

    Coupling Products: Biaryl compounds or other coupled products.

Scientific Research Applications

1-(4-bromo-2-chlorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-bromo-2-chlorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the triazole ring and halogen substituents can enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • **1-(4-bromo-2

Properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-4-(chloromethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrCl2N3/c10-6-1-2-9(8(12)3-6)15-5-7(4-11)13-14-15/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDNNBKABMQIKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)N2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-bromo-2-chlorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
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1-(4-bromo-2-chlorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
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1-(4-bromo-2-chlorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
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1-(4-bromo-2-chlorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole

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